6-(Bromomethyl)-5-oxaspiro[3.5]nonane
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Overview
Description
6-(Bromomethyl)-5-oxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a nonane ring fused with an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-5-oxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method includes the bromination of a spirocyclic alcohol or ether under controlled conditions. For instance, the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with a suitable base can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-5-oxaspiro[3.5]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding carboxylic acid or ketone.
Scientific Research Applications
6-(Bromomethyl)-5-oxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism by which 6-(Bromomethyl)-5-oxaspiro[3.5]nonane exerts its effects involves the interaction of the bromomethyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides stability and rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-6-azaspiro[3.3]heptane
- 2-Oxa-7-azaspiro[3.5]nonane
- 3-Bromo-2,2-bis(bromomethyl)propan-1-ol
Uniqueness
6-(Bromomethyl)-5-oxaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a bromomethyl group, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
6-(bromomethyl)-5-oxaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c10-7-8-3-1-4-9(11-8)5-2-6-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRJSIDPVZFEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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